4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole
Description
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 656825-76-2) is a halogenated pyrazole derivative with the molecular formula C₇H₆ClF₅N₂O and a molecular weight of 264.58 g/mol . Its structure features a chloromethyl group at position 4, a trifluoromethyl group at position 3, and a difluoromethoxy group at position 5, contributing to its high reactivity and stability . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research . This compound is primarily synthesized via Ullmann coupling and nucleophilic substitution reactions, serving as a key intermediate in herbicidal agents .
Properties
IUPAC Name |
4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMGRONUSBJXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester, followed by chloromethylation and trifluoromethylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include continuous flow processes and the use of automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclo-condensation Reactions: These reactions can lead to the formation of more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Pyrazole Derivatives
Key Structural Features
The compound’s functional groups distinguish it from analogous pyrazoles:
- Chloromethyl group : Enhances electrophilicity, enabling further derivatization (e.g., nucleophilic substitution) .
- Trifluoromethyl group : Increases binding affinity to biological targets through hydrophobic interactions .
- Difluoromethoxy group : Provides electron-withdrawing effects, stabilizing the molecule .
Comparative Analysis of Structural Analogues
Notable Trends:
- Chloromethyl vs. Carbonyl Chloride : The chloromethyl group in the target compound facilitates alkylation reactions, whereas carbonyl chloride derivatives (e.g., ) are pivotal in acylations.
- Aryl vs. Alkyl Substituents : Aryl-substituted pyrazoles (e.g., ) exhibit enhanced π-π stacking in biological systems, whereas alkyl groups improve solubility.
Biological Activity
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of a chloromethyl group and a trifluoromethyl group, contributes to its diverse biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₆H₆ClF₃N₂
- Molecular Weight : 198.573 g/mol
- CAS Number : 1222556-79-7
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi.
- Anticancer Properties : Pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which may lead to inhibition of their activity.
Antimicrobial Activity
A study published in the MDPI journal highlighted the antimicrobial properties of pyrazole derivatives, noting that compounds similar to this compound showed promising results against various pathogens.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
In another research effort, compounds with a similar structure were tested for anticancer properties against human tumor cell lines such as HeLa and A375. The results indicated significant inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| This compound | A375 | 7.5 |
Applications in Medicinal Chemistry
Given its biological activities, this compound is being explored as a potential lead compound for developing new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
